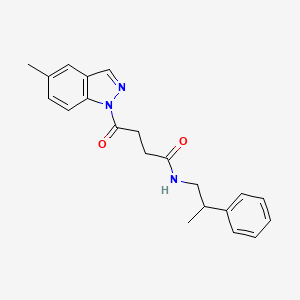
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring, a butanamide backbone, and a phenylpropyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Butanamide Backbone: The butanamide backbone is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI) in the presence of a base.
Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain can be attached via alkylation reactions, using alkyl halides or sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl side chain or the indazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives of the indazole ring or butanamide backbone.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives at the phenylpropyl side chain or indazole ring.
科学的研究の応用
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes like DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indazole derivatives, butanamide analogs, phenylpropyl-substituted compounds.
Uniqueness: The combination of the indazole ring, butanamide backbone, and phenylpropyl side chain imparts unique chemical and biological properties, making it distinct from other related compounds.
特性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
4-(5-methylindazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-19-18(12-15)14-23-24(19)21(26)11-10-20(25)22-13-16(2)17-6-4-3-5-7-17/h3-9,12,14,16H,10-11,13H2,1-2H3,(H,22,25) |
InChIキー |
CYWIUIWGSNCHAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(N=C2)C(=O)CCC(=O)NCC(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11287576.png)
![3-(3,5-dimethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11287588.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11287590.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11287599.png)
![Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11287604.png)
![2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11287607.png)
![Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11287609.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11287615.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(6-methylpyridin-3-yl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11287616.png)
![2-((4-Oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11287620.png)
![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(2-hydroxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11287621.png)
![3-(3,4-dimethoxyphenyl)-5-hydroxy-N-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11287637.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11287638.png)
